(2-Methylpropyl)[(3,4,5-trifluorophenyl)methyl]amine (2-Methylpropyl)[(3,4,5-trifluorophenyl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20402937
InChI: InChI=1S/C11H14F3N/c1-7(2)5-15-6-8-3-9(12)11(14)10(13)4-8/h3-4,7,15H,5-6H2,1-2H3
SMILES:
Molecular Formula: C11H14F3N
Molecular Weight: 217.23 g/mol

(2-Methylpropyl)[(3,4,5-trifluorophenyl)methyl]amine

CAS No.:

Cat. No.: VC20402937

Molecular Formula: C11H14F3N

Molecular Weight: 217.23 g/mol

* For research use only. Not for human or veterinary use.

(2-Methylpropyl)[(3,4,5-trifluorophenyl)methyl]amine -

Specification

Molecular Formula C11H14F3N
Molecular Weight 217.23 g/mol
IUPAC Name 2-methyl-N-[(3,4,5-trifluorophenyl)methyl]propan-1-amine
Standard InChI InChI=1S/C11H14F3N/c1-7(2)5-15-6-8-3-9(12)11(14)10(13)4-8/h3-4,7,15H,5-6H2,1-2H3
Standard InChI Key PUVYPFLVHZXEQV-UHFFFAOYSA-N
Canonical SMILES CC(C)CNCC1=CC(=C(C(=C1)F)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 3,4,5-trifluorophenyl ring attached to a methylamine group (CH2NH\text{CH}_2\text{NH}), which is further substituted with a 2-methylpropyl (isobutyl) chain. The fluorine atoms at the 3, 4, and 5 positions of the phenyl ring enhance electronegativity and influence resonance effects, potentially altering reactivity in nucleophilic or electrophilic reactions . The isobutyl group contributes steric bulk, which may impact binding affinity in catalytic or biological systems.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1339450-49-5
Molecular FormulaC11H14F3N\text{C}_{11}\text{H}_{14}\text{F}_{3}\text{N}
Molecular Weight217.23 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Data limitations for density, boiling point, and melting point highlight the need for further experimental characterization .

Spectral and Electronic Characteristics

While specific spectral data (e.g., NMR, IR) are absent in available literature, analogous fluorinated amines exhibit distinct 19F^{19}\text{F} NMR signals between -110 to -160 ppm, depending on substitution patterns . The electron-withdrawing fluorine atoms likely reduce the basicity of the amine group compared to non-fluorinated analogs, a hypothesis supported by computational studies on similar compounds .

Synthesis and Manufacturing

Proposed Synthetic Routes

The compound can be synthesized via reductive amination or alkylation of (3,4,5-trifluorophenyl)methylamine. A plausible pathway involves reacting (3,4,5-trifluorophenyl)methylamine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate:

(3,4,5-Trifluorophenyl)methylamine+2-Methylpropyl bromideK2CO3(2-Methylpropyl)[(3,4,5-trifluorophenyl)methyl]amine+HBr\text{(3,4,5-Trifluorophenyl)methylamine} + \text{2-Methylpropyl bromide} \xrightarrow{\text{K}_2\text{CO}_3} \text{(2-Methylpropyl)[(3,4,5-trifluorophenyl)methyl]amine} + \text{HBr}

This method mirrors strategies used for analogous amines, where alkylation proceeds under mild conditions . Alternative approaches may employ transition-metal catalysts, though no direct evidence exists for this compound .

Purification and Yield Optimization

Purification likely involves fractional distillation or column chromatography, given the compound’s liquid state (inferred from related amines) . Yield optimization would require tuning reaction temperature, solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants.

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

Fluorinated amines are pivotal in drug design due to their metabolic stability and bioavailability. The trifluorophenyl group in this compound may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in FDA-approved drugs like ciprofloxacin . Preclinical studies on similar structures suggest potential as kinase inhibitors or antimicrobial agents, though specific data for this amine remain unpublished.

Polymer Science

The compound’s amine group can act as a monomer in polyamide or polyurethane synthesis. Fluorinated polymers derived from such amines exhibit enhanced thermal stability and chemical resistance, valuable in coatings and high-performance materials . For instance, copolymerization with diisocyanates could yield fluorinated polyurethanes with applications in aerospace or biomedical devices.

PrecautionCodeGuidance
Skin ProtectionP280Wear protective gloves/clothing
Inhalation RiskP261Avoid breathing dust/vapors
Environmental ReleaseP273Prevent release into waterways

Emergency Response

In case of exposure:

  • Ingestion: Rinse mouth with water; seek medical attention immediately (P301 + P310) .

  • Skin Contact: Wash with soap and water; remove contaminated clothing (P302 + P352) .

Future Research Directions

Physicochemical Characterization

Priority should be given to determining melting/boiling points, solubility profiles, and spectral fingerprints. Computational modeling (e.g., DFT calculations) could predict reactivity and guide synthetic modifications.

Biological Activity Screening

Collaborative efforts with pharmaceutical companies may uncover antimicrobial or anticancer properties. Structural analogs with nitro or hydroxyl substituents could be synthesized to explore structure-activity relationships.

Industrial Scalability

Developing cost-effective, high-yield synthesis routes is critical for commercial adoption. Continuous-flow reactors or biocatalytic methods may offer advantages over batch processes .

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